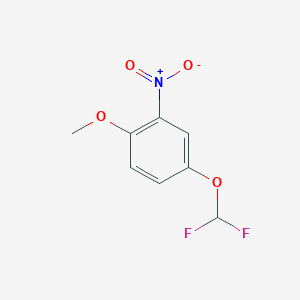
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene
Übersicht
Beschreibung
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7F2NO4 and its molecular weight is 219.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene, with the molecular formula C8H7F2NO4 and a molecular weight of 219.14 g/mol, is an organic compound notable for its difluoromethoxy and nitro functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and molecular therapeutics.
Chemical Structure and Properties
The unique structural features of this compound include:
- A difluoromethoxy group that enhances its reactivity.
- A methoxy group that can influence its pharmacokinetic properties.
- A nitro group, which is often associated with biological activity in drug design.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : In vitro studies using A549 lung epithelial cells showed that treatment with this compound inhibited the expression of EMT-related proteins such as α-SMA, vimentin, and collagen I while promoting E-cadherin expression. This suggests its potential role in preventing fibrosis by modulating TGF-β1 signaling pathways .
- Anticancer Potential : The compound has been identified as a promising candidate for cancer treatment due to its ability to interact with biological targets involved in tumor progression .
Case Studies
Several studies have documented the biological effects of this compound:
- Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, administration of this compound reduced fibrosis markers and improved lung function, highlighting its therapeutic potential in fibrotic diseases .
- Comparative Studies : When compared to structurally similar compounds, such as 4-Nitroanisole and 4-(Trifluoromethoxy)aniline, this compound demonstrated superior efficacy in inhibiting EMT processes .
Data Table: Comparative Biological Activities
| Compound Name | Mechanism of Action | Efficacy in EMT Inhibition | Reference |
|---|---|---|---|
| This compound | Inhibition of TGF-β1 signaling | High | |
| 4-Nitroanisole | Moderate inhibition of collagen synthesis | Moderate | |
| 4-(Trifluoromethoxy)aniline | Lesser efficacy in EMT modulation | Low |
Pharmacological Implications
The nitro group in this compound plays a crucial role in its pharmacodynamics. Nitroaromatic compounds are known to undergo metabolic activation leading to reactive intermediates that can interact with cellular macromolecules. This interaction can influence various biological pathways, making it a valuable candidate for further pharmacological exploration .
Environmental and Toxicological Considerations
Understanding the environmental impact and stability of this compound is essential. Studies indicate that nitroaromatic compounds may have significant ecological consequences due to their persistence and potential toxicity . Ongoing research aims to elucidate these aspects further.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-3-2-5(15-8(9)10)4-6(7)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYSNWCFMTLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















